PMX 53c
Description
Historical Context of Complement System Modulation and C5aR Antagonism
The complement system, a critical component of innate immunity, has long been a target for therapeutic intervention due to its powerful role in inflammation. frontiersin.orgconicet.gov.ar The system can be activated through the classical, lectin, and alternative pathways, all of which converge to cleave the C5 protein into C5a and C5b. frontiersin.orgnih.govnih.gov C5a, a potent anaphylatoxin, exerts its pro-inflammatory effects by binding to the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor. google.combiosynth.com
The recognition of C5a's role in various inflammatory diseases spurred the development of antagonists to block its receptor, C5aR. nih.govtaylorfrancis.com Early efforts focused on creating molecules that could mimic the C-terminal portion of C5a, which is responsible for receptor activation. pnas.orgresearchgate.net This led to the development of peptidomimetic antagonists, designed to be more stable and have better pharmacological properties than native peptides. pnas.orgresearchgate.net The overarching goal was to create a compound that could effectively block the C5a-C5aR interaction, thereby mitigating the inflammatory cascade. nih.govtaylorfrancis.com
Identification and Classification of PMX 53c as a Peptidomimetic Modulator
This compound, also known as 3D53, is a synthetic, cyclic hexapeptide that was identified as a potent and selective antagonist of the C5a receptor. researchgate.netmedchemexpress.com It is classified as a peptidomimetic, a molecule that mimics the structure and function of a peptide. pnas.orgresearchgate.net Specifically, this compound was designed to mimic the C-terminal region of C5a, allowing it to bind to C5aR without activating it. pnas.orgresearchgate.net
The structure of this compound is Ac-Phe-cyclo(Orn-Pro-D-Cha-Trp-Arg). chemsrc.com This cyclic structure provides enhanced stability compared to linear peptides. researchgate.net It acts as an insurmountable antagonist, meaning it can effectively block the receptor even at high concentrations of the natural ligand, C5a. researchgate.net Further research revealed that this compound also functions as a low-affinity agonist for the Mas-related gene 2 (MrgX2) receptor, which is involved in mast cell degranulation. medchemexpress.comchemsrc.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Common Name | PMX 53 chemsrc.com |
| CAS Number | 219639-75-5 chemsrc.com |
| Molecular Formula | C47H65N11O7 chemsrc.com |
| Molecular Weight | 896.089 g/mol chemsrc.com |
| Classification | Peptidomimetic pnas.orgresearchgate.net |
| Primary Target | C5a receptor (CD88) medchemexpress.comchemsrc.com |
| Secondary Target | Mas-related gene 2 (MrgX2) chemsrc.com |
| IC50 for C5aR | 20 nM medchemexpress.comchemsrc.com |
Significance of this compound as a Research Tool in Complement and Inflammatory Studies
This compound has proven to be an invaluable research tool for investigating the roles of the C5a-C5aR axis in a wide range of physiological and pathological processes. researchgate.netresearchgate.net Its high potency and selectivity for C5aR have allowed scientists to dissect the specific contributions of this signaling pathway in various models of inflammation and disease. researchgate.netresearchgate.net
Studies utilizing this compound have demonstrated the involvement of C5aR in:
Inflammatory Pain: this compound has been shown to reduce mechanical hyperalgesia in models of inflammatory and neuropathic pain. nih.govpnas.org
Cancer: Research indicates that C5aR antagonism can impair tumor growth and metastasis. assaygenie.comjci.org In mouse models, the use of a C5aR antagonist showed effects comparable to the cancer drug paclitaxel. assaygenie.com
Periodontitis: Topical application of this compound has been shown to inhibit periodontal inflammation and bone loss in animal models. nih.gov
Atherosclerosis: Studies have shown that this compound can reduce atherosclerotic lesions in mouse models.
Despite its utility as a research tool, the development of this compound for clinical use has been hampered by its short half-life and unfavorable bioavailability. pnas.orgresearchgate.netfrontiersin.org Nevertheless, its contribution to the understanding of complement-mediated diseases remains significant. researchgate.net
Properties
Molecular Formula |
C39H60N10O7 |
|---|---|
Molecular Weight |
780.96 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Pmx 53c
Primary Receptor Target: Complement C5a Receptor 1 (C5aR1/CD88) Antagonism
PMX 53c is a synthetic, cell-permeable, and metabolically stable macrocyclic hexapeptidomimetic compound. merckmillipore.com It is recognized as a potent antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88. medchemexpress.comtocris.comimmune-system-research.com C5aR1 is a G protein-coupled receptor (GPCR) that, when activated by its ligand, the anaphylatoxin C5a, triggers a wide range of pro-inflammatory responses. immune-system-research.comcreative-peptides.com this compound demonstrates high-affinity antagonism for C5aR1, with a reported IC₅₀ value of approximately 20 nM. medchemexpress.comtocris.com Another source reports an IC₅₀ of 240 nM. merckmillipore.com This antagonism is crucial in mitigating the inflammatory cascade initiated by the complement system. immune-system-research.comcreative-peptides.com
This compound functions as a non-competitive and insurmountable antagonist of C5aR1. merckmillipore.comcreative-peptides.comuq.edu.au This mode of action means that it binds to the receptor at a site distinct from the C5a binding site, and its inhibitory effect cannot be overcome by increasing the concentration of C5a. uq.edu.au This results in a long-acting, pseudo-irreversible antagonism in vivo. creative-peptides.comnih.gov The structural integrity of this compound, specifically its Tryptophan (Trp) and Arginine (Arg) residues, is essential for its ability to antagonize C5aR1. nih.govnih.gov Mechanistic studies have revealed that this compound may exhibit biased antagonism, preferentially inhibiting G protein coupling over β-arrestin recruitment pathways downstream of receptor activation. researchgate.net By blocking C5aR1, this compound effectively prevents the receptor from initiating its pro-inflammatory signaling cascade. researchgate.net
A key function of neutrophils in the inflammatory response is the release of enzymes such as myeloperoxidase (MPO) upon activation by C5a. This compound has been shown to be a potent inhibitor of this process. Research findings consistently demonstrate that this compound inhibits C5a-induced myeloperoxidase release from human neutrophils with a half-maximal inhibitory concentration (IC₅₀) of 22 nM. merckmillipore.commedchemexpress.comimmune-system-research.comcreative-peptides.comnih.gov This action directly curtails a significant component of the neutrophil-mediated inflammatory response.
Chemotaxis, the directed migration of cells such as neutrophils towards a chemical stimulus, is a fundamental process in inflammation, with C5a being a powerful chemoattractant. This compound effectively modulates this C5a-induced neutrophil migration. merckmillipore.comimmune-system-research.comcreative-peptides.comnih.gov The compound inhibits neutrophil chemotaxis with a reported IC₅₀ of 75 nM. merckmillipore.commedchemexpress.comimmune-system-research.comcreative-peptides.comnih.gov Furthermore, this compound has been observed to block the morphological changes in neutrophils that are induced by C5a, including the reorganization of actin into filopodia, which are essential for cell movement. researchgate.net
The binding of C5a to C5aR1 triggers a rapid increase in intracellular calcium (Ca²⁺) concentration, a critical second messenger in cell activation. This compound demonstrates a significant impact on this signaling event. At a concentration of 10 nM, this compound almost completely blocks the intracellular calcium mobilization induced by C5a in human mast cell lines (HMC-1) and in rat basophil leukemia (RBL-2H3) cells expressing C5aR1. merckmillipore.commedchemexpress.comnih.gov This inhibition is specific to the C5a-C5aR1 pathway, as this compound does not affect the calcium response triggered by C3a. merckmillipore.comnih.gov
The pharmacological activity of this compound is highly specific. It binds selectively to the primary C5a receptor, C5aR1 (CD88). merckmillipore.commedchemexpress.com Extensive studies have shown that this compound does not bind to the second C5a receptor, C5L2 (also known as C5aR2), or to the receptor for another anaphylatoxin, C3a (C3aR). merckmillipore.commedchemexpress.com Cell activation induced by C5a or its metabolite C5adesArg is completely nullified by this compound, confirming that its inhibitory action is mediated exclusively through C5aR1. nih.govuni-luebeck.de
Secondary Receptor Target: Mas-Related G Protein-Coupled Receptor X2 (MrgX2) Agonism by this compound
In addition to its primary role as a C5aR1 antagonist, this compound exhibits a dual-action molecular profile. immune-system-research.comnih.gov At concentrations higher than those required for C5aR1 inhibition (typically ≥30 nM), this compound functions as a low-affinity agonist for the Mas-related G protein-coupled receptor X2 (MrgX2). medchemexpress.comtocris.comcreative-peptides.comnih.govnih.govguidetopharmacology.org This receptor is expressed on human mast cells and can trigger degranulation independently of the classical IgE-mediated pathway. nih.govfrontiersin.org
The agonistic effect of this compound on MrgX2 has been demonstrated to cause degranulation and calcium mobilization in human mast cell lines (LAD2) and in RBL-2H3 cells engineered to express MrgX2. medchemexpress.comnih.govresearchgate.net This activity is specific to MrgX2, as this compound does not activate the related MrgX1 receptor. creative-peptides.comnih.govnih.gov Notably, the same Tryptophan and Arginine residues that are critical for its C5aR1 antagonist activity are also required for its MrgX2 agonist function. nih.govnih.gov The replacement of these amino acids eliminates both activities. medchemexpress.comnih.gov
Data Tables
Table 1: Inhibitory Potency (IC₅₀) of this compound on C5a-Induced Neutrophil Functions
| Inhibited Function | IC₅₀ Value | References |
| Neutrophil Myeloperoxidase Release | 22 nM | merckmillipore.commedchemexpress.comimmune-system-research.comcreative-peptides.comnih.gov |
| Neutrophil Chemotaxis | 75 nM | merckmillipore.commedchemexpress.comimmune-system-research.comcreative-peptides.comnih.gov |
| C5a Receptor (C5aR1) Binding | ~20 nM | medchemexpress.comtocris.com |
Table 2: Dual Receptor Activity Profile of this compound
| Receptor Target | Pharmacological Action | Effective Concentration | Key Cellular Effect | References |
| C5aR1 (CD88) | High-Affinity Antagonist | ~10-20 nM | Inhibition of C5a-mediated inflammation | merckmillipore.commedchemexpress.comtocris.comimmune-system-research.comnih.gov |
| MrgX2 | Low-Affinity Agonist | ≥30 nM | Induction of mast cell degranulation | medchemexpress.comtocris.comnih.govnih.govguidetopharmacology.org |
MrgX2-Mediated Mast Cell Degranulation Induced by this compound
The Mas-related G protein-coupled receptor X2 (MrgX2) is a key receptor on human mast cells that, when activated, triggers degranulation—the release of inflammatory mediators like histamine. uniprot.orgnih.gov While its parent compound, PMX 53, can function as a low-affinity agonist for MrgX2 and stimulate degranulation at sufficient concentrations (≥30 nM), this compound does not share this capability. nih.govmedchemexpress.com
Research using rat basophilic leukemia (RBL-2H3) cells engineered to express human MrgX2 demonstrated that while agonists like Substance P and PMX 53 could induce degranulation, this compound had no such effect. researchgate.net The specific amino acid substitutions in this compound, particularly the replacement of Tryptophan and the change in Arginine's stereochemistry, abolish its ability to activate the MrgX2 receptor and consequently fail to cause mast cell degranulation. nih.gov This makes this compound a valuable tool for confirming that the degranulation observed with PMX 53 is a specific, receptor-mediated event. nih.govrndsystems.com
Table 1: Comparative Activity of PMX 53 and this compound on MrgX2-Expressing Cells
| Compound | Target Receptor | Effect on Mast Cell Degranulation | Reference |
|---|---|---|---|
| PMX 53 | MrgX2 | Agonist; induces degranulation at ≥30 nM | nih.gov |
| This compound | MrgX2 | No effect; inactive as an agonist | nih.govresearchgate.net |
Differential Effects of this compound on Human versus Murine Mast Cells
The pharmacological effects of MrgX2 agonists are highly species-specific, primarily because the MrgX2 receptor is expressed on human mast cells but not on their murine counterparts. nih.gov The parent compound, PMX 53, can activate human mast cells (such as the LAD2 cell line and CD34+ primary cells) via MrgX2, but it does not trigger a response in murine peritoneal or bone marrow-derived mast cells. nih.govnih.gov
Given that this compound is an inactive analog, it fails to induce a response in either human or murine mast cells. rndsystems.comnih.gov In the case of human mast cells, the lack of activity is due to the compound's inability to bind and activate the MrgX2 receptor. nih.gov For murine mast cells, the unresponsiveness is doubly assured: first by the inherent lack of the MrgX2 receptor target, and second by the inactive nature of the compound itself. nih.gov
Activation of MrgX2-Specific Signaling Pathways by this compound
Activation of the MrgX2 receptor by an agonist typically initiates downstream signaling cascades within the mast cell. The receptor is coupled to pertussis toxin (PTx)-sensitive G-proteins, specifically of the Gi family. nih.govmdpi.com Agonist binding leads to the activation of Phospholipase Cβ (PLCβ), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This process culminates in a sustained mobilization of intracellular calcium (Ca²⁺), a critical step for triggering the exocytosis of granular contents. researchgate.netmdpi.com
Studies show that PMX 53 induces a sustained increase in intracellular Ca²⁺ in MrgX2-expressing cells, a hallmark of receptor activation. researchgate.net In stark contrast, this compound does not induce calcium mobilization. nih.govresearchgate.net The structural modifications in this compound prevent it from initiating the G-protein activation and subsequent signaling events required for a cellular response. nih.gov This failure to engage the signaling pathway underscores its utility as a true negative control.
Table 2: Effect of PMX Compounds on MrgX2 Signaling
| Compound | G-Protein Coupling (Gi) | Intracellular Ca²⁺ Mobilization | Reference |
|---|---|---|---|
| PMX 53 | Yes | Induces sustained mobilization | researchgate.netmdpi.com |
| This compound | No | No effect | nih.govresearchgate.net |
Ligand Bias and Receptor Signaling Modalities of this compound
Ligand bias, or functional selectivity, is a phenomenon where a ligand binding to a G protein-coupled receptor (GPCR) preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). mdpi.comdovepress.com For the MrgX2 receptor, some ligands are "balanced agonists" that induce both G-protein signaling (leading to degranulation) and β-arrestin recruitment (leading to receptor internalization and desensitization). mdpi.com Other ligands are "biased agonists" that may favor one pathway.
As an inactive compound, this compound does not function as either a balanced or a biased agonist. rndsystems.com It fails to initiate any known downstream signaling from the MrgX2 receptor. nih.govresearchgate.net Therefore, it does not induce G-protein-mediated calcium flux, nor does it promote β-arrestin-mediated receptor modulation. The concept of ligand bias is relevant to active MrgX2 ligands, but this compound serves as a baseline, demonstrating a complete lack of engagement with these complex signaling modalities. mdpi.com
Preclinical Biological Roles and Therapeutic Potential of Pmx 53c
Investigations in Inflammatory Disease Models
Modulation of Arthritic Pathogenesis in Animal Models
Preclinical studies have explored the efficacy of C5a receptor antagonists, including PMX 53c, in animal models of rheumatoid arthritis, a chronic autoimmune disease characterized by synovial inflammation and joint destruction. In a rat model of collagen-induced arthritis, which shares many pathological features with human rheumatoid arthritis, the administration of a C5a receptor antagonist demonstrated a significant reduction in the clinical signs of the disease. This included a decrease in paw volume and arthritic scores, indicating a reduction in inflammation and joint swelling. Histological analysis of the joints from treated animals revealed a marked decrease in inflammatory cell infiltrate, pannus formation, and cartilage and bone erosion compared to untreated controls. These findings suggest that the blockade of C5aR1 by compounds such as this compound can effectively ameliorate the pathological processes of inflammatory arthritis in this preclinical model.
| Model | Key Findings | Parameters Assessed |
|---|---|---|
| Collagen-Induced Arthritis (Rat) | Significant reduction in clinical signs of arthritis. | Paw Volume, Arthritic Score, Histopathology (Inflammatory Infiltrate, Pannus Formation, Cartilage and Bone Erosion) |
Role in Inflammatory Bowel Disease Models
The therapeutic potential of this compound has been investigated in animal models of inflammatory bowel disease (IBD), which includes conditions such as Crohn's disease and ulcerative colitis. In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, which mimics many of the features of Crohn's disease, treatment with this compound resulted in significant improvements in disease pathology. nih.gov Both pretreatment and post-treatment with the C5a antagonist led to reduced mortality, improved macroscopic scores of the colon, and decreased colon edema and myeloperoxidase levels, which is an indicator of neutrophil infiltration. nih.gov Furthermore, this compound treatment was associated with a reduction in the levels of the pro-inflammatory cytokine TNF-α in both the colon and serum. nih.gov In these studies, the efficacy of the C5a antagonist was comparable to that of established treatments like prednisolone (B192156) and infliximab. nih.gov
Another study utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which more closely resembles ulcerative colitis, found that the C5a receptor antagonist PMX205, a close structural and functional analog of this compound, also conferred significant protection. Treatment with PMX205 led to a reduction in the disease activity index, which includes measures of weight loss, stool consistency, and bleeding. Histological examination of the colons of treated mice showed a significant reduction in tissue damage. Mechanistically, the protective effects were associated with a decrease in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF, alongside an increase in the anti-inflammatory cytokines IL-4 and IL-10.
| Model | Compound | Key Findings | Parameters Assessed |
|---|---|---|---|
| TNBS-Induced Colitis (Rat) | This compound | Reduced mortality and improved macroscopic and microscopic signs of colitis. nih.gov | Mortality, Macroscopic Score, Colon Edema, Myeloperoxidase Levels, TNF-α Levels nih.gov |
| DSS-Induced Colitis (Mouse) | PMX205 | Amelioration of clinical and histological signs of colitis. | Disease Activity Index, Histological Score, Pro-inflammatory Cytokines (IL-1β, IL-6, TNF), Anti-inflammatory Cytokines (IL-4, IL-10) |
Effects in Psoriasis Models (Preclinical)
Psoriasis is a chronic autoimmune inflammatory skin disease. While this compound has undergone early-phase clinical trials for the topical treatment of psoriasis, detailed preclinical studies in animal models such as the imiquimod-induced psoriasis model have not been extensively reported in the available scientific literature. Therefore, a comprehensive analysis of the effects of this compound in preclinical psoriasis models is not possible at this time.
Impact on Inflammatory Hypernociception and Pain Pathways
The role of C5a in the generation of inflammatory pain has been investigated using this compound in various preclinical models of hypernociception, a condition of heightened sensitivity to pain. In a rat model, local pretreatment with this compound was shown to inhibit mechanical hypernociception induced by various inflammatory stimuli, including zymosan, carrageenan, and lipopolysaccharide (LPS). This anti-hypernociceptive effect was attributed to the blockade of the C5a receptor.
Interestingly, the mechanism by which this compound reduces inflammatory pain appears to be independent of the initial release of hypernociceptive cytokines. However, it was observed that this compound could inhibit the hypernociception induced by the subsequent administration of cytokines like TNF-α and CINC-1. Furthermore, the anti-hypernociceptive action of this compound in the zymosan-induced model was associated with the inhibition of neutrophil recruitment to the site of inflammation. This suggests that C5a acts as a crucial downstream mediator in the inflammatory pain cascade, dependent on the presence of neutrophils.
| Model | Animal | Key Findings | Parameters Assessed |
|---|---|---|---|
| Zymosan-Induced Hypernociception | Rat | Inhibition of mechanical hypernociception and neutrophil recruitment. | Mechanical Nociceptive Threshold, Neutrophil Migration (Myeloperoxidase Activity) |
| Carrageenan-Induced Hypernociception | Rat | Inhibition of mechanical hypernociception. | Mechanical Nociceptive Threshold |
| LPS-Induced Hypernociception | Rat | Inhibition of mechanical hypernociception. | Mechanical Nociceptive Threshold |
| Cytokine (TNF-α, CINC-1)-Induced Hypernociception | Rat | Inhibition of mechanical hypernociception. | Mechanical Nociceptive Threshold |
Studies in Neurodegenerative and Central Nervous System Injury Models
Neuroprotective Actions in Huntington's Disease Models
The neuroprotective potential of C5a receptor antagonists has been explored in a rat model of Huntington's disease, a progressive neurodegenerative disorder characterized by the loss of medium spiny neurons in the striatum. In a study using the mitochondrial toxin 3-nitropropionic acid (3-NP) to induce striatal neurodegeneration, the administration of the C5a antagonists this compound and PMX205 demonstrated significant therapeutic effects. nih.gov
Treatment with the C5a antagonists, either before or after the administration of the neurotoxin, led to a significant reduction in the hallmark features of the disease model. This included a decrease in body weight loss, anorexia, and improvements in behavioral and motor deficits. nih.gov Histological examination of the brains of treated rats revealed a significant reduction in the size of the striatal lesions, as well as decreased apoptosis, neutrophil infiltration, and hemorrhage within the lesioned area. nih.gov Immunohistochemical analysis showed a marked upregulation of C5a receptors on neurons at the time of lesion formation, indicating a direct role for C5a in the neurodegenerative process. nih.gov The neuroprotective effects of the C5a antagonists in this model suggest that complement activation, and specifically the actions of C5a, are key contributors to the pathogenesis of this form of neurodegeneration. nih.gov
| Model | Compound | Key Findings | Parameters Assessed |
|---|---|---|---|
| 3-Nitropropionic Acid (3-NP)-Induced Neurodegeneration (Rat) | This compound & PMX205 | Significant reduction in neurodegeneration and associated behavioral deficits. nih.gov | Body Weight, Food Intake, Behavioral and Motor Function, Striatal Lesion Size, Apoptosis, Neutrophil Infiltration, Hemorrhage nih.gov |
Attenuation of Spinal Cord Ischemia-Reperfusion Injury
In a rat model of spinal cord ischemia-reperfusion injury (IRI), pre-treatment with this compound demonstrated significant neuroprotective effects. nih.gov Administration of the compound prior to inducing ischemia led to a notable improvement in neurological function of the posterior limbs, as measured by the Basso-Beattie-Bresnahan (BBB) score, at 6, 12, 24, and 48 hours post-reperfusion. nih.gov
Histological analysis of the spinal cord tissue revealed reduced pathological damage in the this compound-treated group. nih.gov This was accompanied by a significant inhibition of neutrophil infiltration and a marked reduction in myeloperoxidase (MPO) activity, a key indicator of neutrophil presence and activity. nih.gov Interestingly, the study also observed an increase in the number of activated microglia and astrocytes in the spinal cords of rats that received this compound. nih.gov These findings suggest that this compound protects the spinal cord from IRI by modulating the inflammatory response, specifically by inhibiting neutrophil activity and influencing the activation state of resident glial cells. nih.gov
| Model | Key Findings with this compound Treatment | Outcome Measures |
|---|---|---|
| Rat Spinal Cord Ischemia-Reperfusion Injury | Improved neurological function. | Basso-Beattie-Bresnahan (BBB) score |
| Reduced pathological damage. | Hematoxylin-eosin (H-E) staining | |
| Inhibited neutrophil infiltration. | Immunohistochemistry | |
| Decreased myeloperoxidase (MPO) activity. | Enzyme-linked immunosorbent assay (ELISA) | |
| Increased activated microglia and astrocytes. | Immunohistochemistry |
Modulation of Brain Trauma and Neurodegeneration
While direct studies on this compound in traumatic brain injury are limited, research on closely related C5aR antagonists provides insights into its potential neuroprotective role. The C5a-C5aR1 axis is known to be activated in brain injuries and contributes to the inflammatory cascade that exacerbates neuronal damage.
In the context of neurodegeneration, studies on animal models of Alzheimer's disease have shown that antagonism of C5aR can be beneficial. A more lipophilic analog of this compound, PMX205, was found to reduce pathology in transgenic mouse models of Alzheimer's disease. mdpi.com Treatment with this C5a receptor antagonist led to a decrease in the deposition of amyloid plaques and a reduction in the accumulation of hyperphosphorylated tau, both of which are hallmarks of the disease. mdpi.com These findings suggest that by blocking the pro-inflammatory signals mediated by C5a, C5aR antagonists like this compound could potentially mitigate the neuroinflammatory processes that drive neurodegeneration.
Influence on Epilepsy Models
The role of the complement system in the pathophysiology of epilepsy has been an area of growing interest. Preclinical studies have demonstrated that the C5a receptor, C5ar1, is upregulated in mouse models of status epilepticus, including the pilocarpine (B147212) and intrahippocampal kainate models. nih.govresearchgate.net
The administration of this compound has shown significant anticonvulsant effects in several acute and chronic murine epilepsy models. nih.govresearchgate.net In the 6Hz and corneal kindling acute seizure models, this compound demonstrated protective activity. nih.govresearchgate.net Furthermore, in a chronic model of temporal lobe epilepsy induced by intrahippocampal kainate, this compound also exhibited anticonvulsant properties. nih.govresearchgate.net The specificity of this effect to C5ar1 was confirmed by the lack of anticonvulsant activity in C5ar1-deficient mice and with an inactive analog of this compound. nih.gov
Mechanistically, the inhibition of C5ar1 by this compound during status epilepticus was found to lessen seizure severity, protect hippocampal neurons from degeneration, and reduce mortality. nih.gov This neuroprotection was associated with an attenuation of the upregulation of the pro-inflammatory cytokine TNFα by microglia. nih.gov These findings highlight C5ar1 as a novel therapeutic target for epilepsy, with this compound showing potential as a new class of anti-epileptic drug that could also offer neuroprotective benefits. nih.govresearchgate.net
| Epilepsy Model | Effect of this compound | Key Mechanistic Insights |
|---|---|---|
| 6Hz acute seizure model | Anticonvulsant | C5ar1-specific action |
| Corneal kindling model | Anticonvulsant | - |
| Intrahippocampal kainate model (chronic) | Anticonvulsant | - |
| Pilocarpine model (status epilepticus) | Reduced seizure power, neuroprotection, decreased mortality | Attenuation of microglial TNFα upregulation |
Analysis in Ischemia-Reperfusion Injury Models
Ischemia-reperfusion (IR) injury, a condition characterized by damage to tissue upon the restoration of blood flow after a period of ischemia, involves a significant inflammatory component where the complement system plays a pivotal role. The therapeutic potential of this compound has been investigated in various preclinical models of IR injury.
Renal Ischemia-Reperfusion Injury
In a murine model of renal ischemia-reperfusion injury, the administration of a C5aR1 antagonist, this compound, was found to significantly reduce kidney damage. This protective effect was associated with a decrease in the progression of tubulointerstitial fibrosis, a chronic consequence of IR injury that leads to loss of kidney function. The study highlighted the pathogenic role of C5aR1 in the development of fibrosis following renal IR injury and supported the therapeutic potential of C5aR1 blockade.
Cardiac Ischemia-Reperfusion Injury
The efficacy of this compound has also been evaluated in a rat model of myocardial ischemia-reperfusion injury. In this model, treatment with this compound led to a significant improvement in cardiac function. nih.gov This was evidenced by an increase in left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS), along with a reduction in left ventricular end-systolic dimension (LVESD) and left ventricular end-systolic volume (LVESV). nih.gov
Histopathological examination of the myocardial tissue from the this compound-treated group showed a notable alleviation of structural damage, including reduced interstitial widening, less bleeding, and decreased infiltration of inflammatory cells compared to the untreated IR group. nih.gov
| Model | Parameter | Effect of this compound |
|---|---|---|
| Rat Myocardial Ischemia-Reperfusion | Left Ventricular Ejection Fraction (LVEF) | Increased |
| Left Ventricular Fractional Shortening (LVFS) | Increased | |
| Left Ventricular End-Systolic Dimension (LVESD) | Reduced | |
| Left Ventricular End-Systolic Volume (LVESV) | Reduced | |
| Histopathological Damage | Alleviated |
Hepatic Ischemia-Reperfusion Injury
The role of C5a and its receptor in the pathophysiology of hepatic ischemia-reperfusion injury has been established in experimental models. Blockade of the C5a-C5aR1 axis is considered a potential therapeutic strategy to mitigate the inflammatory damage that occurs in the liver following a period of ischemia and subsequent reperfusion. While specific detailed studies focusing solely on this compound in hepatic IR injury are not as extensively documented in the readily available literature as for other organ systems, the known protective effects of C5aR1 antagonism in other IR models strongly suggest a similar therapeutic potential in the liver. The inflammatory cascade in hepatic IR injury involves the activation of Kupffer cells and the recruitment of neutrophils, processes in which C5a is a key player. Therefore, the inhibition of C5aR1 by this compound is expected to reduce hepatocellular damage and improve liver function in this context.
Limb and Small Intestine Ischemia-Reperfusion
The complement system, a critical component of innate immunity, has been identified as a significant contributor to the tissue damage that occurs during ischemia-reperfusion (I/R) injury. The generation of the potent anaphylatoxin C5a and its interaction with its receptor, C5aR (CD88), is a key inflammatory event in this process. The small molecule C5aR antagonist, this compound, has been investigated for its protective effects in preclinical models of both limb and small intestine I/R injury.
In a rat model of acute lower limb ischemia-reperfusion, the administration of this compound demonstrated a significant capacity to inhibit both local and remote organ injury. nih.gov Rats subjected to bilateral hindlimb ischemia followed by reperfusion exhibited significant elevations in markers of muscle and organ damage. Treatment with this compound, administered either intravenously or orally before the ischemic event or just prior to reperfusion, led to substantial improvements in these parameters. nih.gov
Key findings from this research are summarized in the table below:
| Parameter | Effect of Ischemia-Reperfusion | Effect of this compound Treatment |
|---|---|---|
| Creatine Kinase (CK) | Significantly Elevated | Significantly Reduced |
| Lactate Dehydrogenase (LDH) | Significantly Elevated | Significantly Reduced |
| Alanine Aminotransferase (ALT) | Significantly Elevated | Significantly Reduced |
| Aspartate Aminotransferase (AST) | Significantly Elevated | Significantly Reduced |
| Creatinine | Significantly Elevated | Significantly Reduced |
| Blood Urea Nitrogen (BUN) | Significantly Elevated | Significantly Reduced |
| Polymorphonuclear Leukocytes (PMNs) | Significantly Elevated | Significantly Reduced |
| Muscle Edema | Increased | Significantly Reduced |
| Lung & Liver Myeloperoxidase (MPO) | Increased | Significantly Reduced |
These results highlight the pivotal role of C5a in mediating the widespread tissue damage associated with limb I/R and suggest the therapeutic potential of C5aR antagonism in such clinical scenarios. nih.gov
Similarly, in models of intestinal ischemia-reperfusion, this compound has shown protective effects. Studies in rats where the superior mesenteric artery was occluded demonstrated that pretreatment with this compound, referred to as AcF-[OPdChaWR], significantly mitigated the injury. nih.gov The antagonist inhibited I/R-induced neutropenia, the rise in serum levels of tumor necrosis factor-alpha (TNF-α) and haptoglobin, and intestinal edema. nih.gov Histological examination confirmed that this compound treatment markedly reduced damage to the mucosal layer of the small intestine. nih.gov Another study using a C5a receptor antagonist in mice subjected to mesenteric I/R found that it limited local intestinal injury and prevented remote lung injury. nih.gov
Cerebral Ischemia-Reperfusion (Stroke)
The inflammatory cascade following cerebral ischemia-reperfusion, the underlying process of ischemic stroke, significantly contributes to secondary brain injury. The C5a-C5aR1 signaling pathway is activated during this process, making it a viable target for neuroprotective strategies. uq.edu.au
Research in mouse models of stroke has demonstrated the protective effects of this compound. In one study, the administration of this compound to mice after cerebral ischemia-reperfusion resulted in a significant improvement in neurological outcomes. nih.gov The treatment was associated with a reduction in the volume of the cerebral infarction and a decrease in cerebral edema. nih.gov
Furthermore, this compound treatment modulated the post-stroke inflammatory response. This was evidenced by a significant decrease in the mRNA expression of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the ischemic hemisphere of the brain. nih.gov The integrity of the blood-brain barrier, which is often compromised after a stroke, was also better preserved in mice treated with this compound, as indicated by a significant increase in the expression of the tight junction protein ZO-1. nih.gov These findings collectively suggest that C5aR1 antagonism with this compound can mitigate key pathological features of cerebral ischemia-reperfusion injury. nih.gov
| Outcome Measure | Effect of this compound Treatment |
|---|---|
| Neurological Deficit Score | Significantly Improved |
| Cerebral Infarction Volume | Significantly Reduced |
| Cerebral Water Content (Edema) | Significantly Decreased |
| IL-1β and TNF-α mRNA Expression | Significantly Decreased |
| ZO-1 Protein Expression (Blood-Brain Barrier Integrity) | Significantly Increased |
Research in Oncological Models
Inhibition of Lung Metastasis in Breast Cancer Models
The complement C5a/C5aR1 axis has been implicated in promoting cancer progression and metastasis. nih.gov Research using preclinical models of breast cancer has demonstrated that this signaling pathway plays a significant role in facilitating the spread of cancer cells to the lungs. nih.gov
In a syngeneic mouse model of breast cancer (4T1), which mimics stage IV human breast cancer, deficiency of the C5a receptor (C5aR) was found to significantly reduce the metastatic burden in the lungs and liver. nih.gov This reduction in metastasis occurred without a significant effect on the growth of the primary tumor, suggesting that C5aR signaling specifically promotes the metastatic process. nih.gov The data indicates that the C5a/C5aR pathway is critical for creating a microenvironment in distant organs, such as the lungs, that is favorable for the seeding and growth of cancer cells. nih.gov
Modulation of T-cell Responses in the Metastatic Niche by C5aR antagonism
The mechanism by which C5aR signaling facilitates metastasis involves the suppression of anti-tumor T-cell responses within the pre-metastatic niche of the lungs. nih.gov The presence of C5a in the tumor microenvironment helps to create an immunosuppressive milieu that allows cancer cells to evade immune destruction.
Studies have shown that C5aR antagonism can reverse this immunosuppression. nih.gov Blockade of C5aR in a breast cancer model led to an increased recruitment of both CD4+ and CD8+ T cells into the lungs. nih.gov This was accompanied by a shift towards a more effective anti-tumor immune response, characterized by Th1/Tc1-biased T-cell activity. nih.gov The immunosuppressive effects of C5aR signaling are mediated, in part, by the recruitment of myeloid-derived suppressor cells (MDSCs) and the generation of regulatory T cells (Tregs). nih.gov Furthermore, C5aR signaling regulates the production of immunosuppressive cytokines, such as Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10), by myeloid cells. nih.gov By blocking this signaling, C5aR antagonists can dismantle the immunosuppressive network, thereby unleashing the anti-tumor potential of effector T cells. nih.gov
Influence on Ovarian Cancer-Associated Immunoparalysis
High-grade serous ovarian cancer (HGSC) is often characterized by an immunosuppressive tumor microenvironment that hinders effective anti-tumor immunity and limits the efficacy of immunotherapies. nih.gov The C5a/C5aR1 axis has been identified as a key contributor to this immune evasion. nih.govnih.gov High expression of C5aR1 in ovarian cancer correlates with a poor prognosis and an "immunoevasive" subtype, which is characterized by a high infiltration of pro-tumor immune cells, including Treg cells and M2-polarized macrophages, and impaired function of cytotoxic CD8+ T cells. nih.gov
The C5aR1 antagonist this compound has been investigated for its ability to counteract this immunoparalysis. In a syngeneic mouse model of ovarian cancer, treatment with this compound significantly inhibited tumor growth. nih.gov This anti-tumor effect was associated with a profound remodeling of the tumor immune microenvironment. nih.gov
| Immune Cell Population / Marker | Effect of this compound Treatment |
|---|---|
| Granzyme B+ CD8+ T cells (Effector T cells) | Increased Percentage |
| M1-polarized Macrophages (Anti-tumor) | Increased Percentage |
| IL-10+ Tregs (Regulatory T cells) | Reduced Percentage |
| PD-1+CTLA-4+CD8+ T cells (Exhausted T cells) | Reduced Percentage |
These findings demonstrate that C5aR1 blockade with this compound can reactivate anti-tumor immunity in ovarian cancer models by increasing the quality and effector function of CD8+ T cells and shifting the macrophage balance towards an anti-tumor phenotype. nih.gov
Investigations in Cardiovascular and Metabolic Disease Models
Inflammation is a well-established driver in the pathogenesis of atherosclerosis, a chronic cardiovascular disease characterized by the buildup of plaques in arteries. The complement system, and specifically the C5a-C5aR axis, is implicated in this inflammatory process. The therapeutic potential of C5aR antagonism has therefore been explored in preclinical models of atherosclerosis. uq.edu.au
In an ApoE knockout (ApoE−/−) mouse model, which spontaneously develops atherosclerosis, the long-term administration of this compound was investigated. uq.edu.au After 25 weeks of treatment, histological analysis of the arteries revealed a significant therapeutic benefit. The mice that received this compound had smaller atherosclerotic lesions in both the brachiocephalic artery and the aortic root when compared to the untreated control animals. uq.edu.au This was the first study to demonstrate the benefits of specific C5a inhibition in a mouse model of atherosclerosis, indicating that C5a plays a role in atherogenesis and that C5aR antagonists like this compound may have therapeutic value in treating this cardiovascular disease. uq.edu.au
Reduction of Atherosclerotic Lesions in Animal Models
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries, has been a significant area of investigation for the therapeutic potential of PMX53c. In preclinical studies, the role of the complement system, particularly the C5a-C5aR1 axis, has been implicated in the development and progression of atherosclerotic lesions.
Research utilizing Apolipoprotein E-deficient (ApoE-/-) mice, a well-established animal model for atherosclerosis, has provided key insights into the effects of PMX53c. In one study, treatment of ApoE-/- mice with the C5a receptor (CD88) antagonist PMX53c for 25 weeks resulted in a significant reduction in atherosclerotic lesion size and the lipid content within the plaque by approximately 40%. nih.govarvojournals.org This suggests a pro-atherogenic role for C5a and highlights PMX53c as a potential agent for mitigating atherosclerosis. nih.gov The expression of the C5a receptor, CD88, was confirmed on various cells within the atherosclerotic plaques, including macrophages, smooth muscle cells, and activated endothelial cells, providing a direct target for PMX53c's action. nih.gov
| Animal Model | Treatment | Duration | Key Findings | Reference |
| Apolipoprotein E-deficient (ApoE-/-) mice | PMX53c | 25 weeks | ~40% reduction in lesion size and lipid content in atherosclerotic plaques. | nih.govarvojournals.org |
These findings underscore the potential of targeting the C5a-C5aR1 pathway with antagonists like PMX53c as a therapeutic strategy for atherosclerosis.
Role in Angiotensin II-Induced Hypertension
The complement system is increasingly recognized as a contributor to the pathophysiology of hypertension and its associated end-organ damage. nih.gov Preclinical studies have explored the utility of C5aR1 antagonists, such as PMX53c, in models of angiotensin II (Ang II)-induced hypertension, a common experimental model that mimics key aspects of human hypertension.
In a study involving mice with Ang II-induced hypertension, treatment with PMX53c demonstrated notable protective effects on the heart. nih.gov While the administration of PMX53c did not alter the elevated blood pressure induced by Ang II infusion, it significantly attenuated several pathological changes in the cardiac tissue. nih.gov Specifically, PMX53c treatment led to a reduction in cardiomyocyte hypertrophy, cardiac inflammation, and perivascular fibrosis. nih.gov
Furthermore, the expression of pro-fibrotic cytokines, such as transforming growth factor-β1 (TGF-β1) and connective tissue growth factor (CTGF), was also diminished in the hearts of mice treated with PMX53c. nih.gov These results suggest that while PMX53c may not directly lower blood pressure in this model, it can mitigate the detrimental cardiac remodeling and inflammation associated with hypertension. This highlights a potential therapeutic role for C5aR1 inhibition in preventing organ damage in hypertensive states. nih.gov
| Animal Model | Inducing Agent | Treatment | Effect on Blood Pressure | Key Cardioprotective Effects | Reference |
| Mice | Angiotensin II | PMX53c | No significant effect | Reduced cardiomyocyte hypertrophy, cardiac inflammation, and perivascular fibrosis. Attenuated profibrotic cytokine expression. | nih.gov |
Effects on Periodontitis and Bone Resorption
Periodontitis is a chronic inflammatory disease that leads to the destruction of tooth-supporting tissues, including the alveolar bone. The complement system has been identified as a critical link between bacterial infection and the inflammatory pathology of periodontitis.
Inhibition of Alveolar Bone Loss
Preclinical research has demonstrated the potential of PMX53c in preventing alveolar bone loss in animal models of periodontitis. In a study using a miniature swine model of periodontitis, the local application of gelatin nanoparticles loaded with PMX-53c was shown to effectively inhibit alveolar bone resorption. This effect was comparable to that of minocycline, a standard antibiotic treatment for periodontitis. The study highlighted that PMX-53c, by blocking the C5a receptor, can suppress local periodontal inflammation, which is a key driver of bone destruction in periodontitis.
| Animal Model | Treatment | Key Findings |
| Miniature Swine with Induced Periodontitis | Gelatin nanoparticles loaded with PMX-53c | Significantly inhibited alveolar bone loss and gingival inflammation. |
Impact on Osteoclastogenesis
The resorption of alveolar bone in periodontitis is mediated by osteoclasts, specialized cells responsible for bone breakdown. The differentiation and activation of these cells, a process known as osteoclastogenesis, are influenced by inflammatory mediators. Recent research has shed light on the role of the complement C5a-C5aR1 axis in this process.
A study has shown that the genetic deletion of C5ar1, the receptor for C5a, or treatment with a C5AR1 inhibitor, reduces osteoclast differentiation. nih.gov This suggests that blocking the C5aR1 receptor with an antagonist like PMX53c can directly interfere with the formation of bone-resorbing osteoclasts. nih.gov By inhibiting osteoclastogenesis, PMX53c can potentially prevent the excessive bone loss that is a hallmark of periodontitis. nih.gov
Modulation of Sepsis and Septic Lung Injury
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to organ dysfunction, including acute lung injury (ALI). The complement system, and specifically the generation of C5a, is known to be excessively activated during sepsis and contributes to the associated inflammation and tissue damage.
Preclinical studies in animal models of sepsis have demonstrated the therapeutic potential of targeting the C5a-C5aR1 pathway. In a mouse model of sepsis induced by cecal ligation and puncture (CLP), treatment with a C5a receptor antagonist (C5aRa) significantly improved survival rates. nih.gov This protective effect is attributed to the antagonist's ability to interfere with the detrimental responses of neutrophils to C5a, thereby preserving innate immune function. nih.gov
Furthermore, in models of lipopolysaccharide (LPS)-induced ALI, which mimics the septic lung injury seen in patients, inhibition of the C5a receptor has been shown to be protective. bioquant.com Blockade of C5a or its receptor C5aR has been found to inhibit the development of sepsis and significantly improve the survival rate in animal models. bioquant.com A C5aR inhibitor was shown to protect lung cells and tissues against LPS-induced injury by blocking pyroptosis, a form of inflammatory cell death. bioquant.com
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Mice | Sepsis (Cecal Ligation and Puncture) | C5a receptor antagonist | Greatly improved survival rates by preventing C5a-induced compromise of innate immunity. | nih.gov |
| Rats | Lipopolysaccharide (LPS)-induced Acute Lung Injury | C5aR inhibitor (W-54011) | Alleviated lung injury by preventing inflammatory response and cell pyroptosis. | bioquant.com |
These findings suggest that PMX53c, as a C5aR1 antagonist, could be a valuable therapeutic agent for modulating the inflammatory cascade in sepsis and protecting against septic lung injury.
Attenuation of Subretinal Fibrosis in Macular Degeneration Models
Subretinal fibrosis is a critical complication of neovascular age-related macular degeneration (nAMD), leading to irreversible vision loss. The formation of fibrotic tissue in the subretinal space is driven by a complex interplay of inflammatory and angiogenic factors. While there is a strong rationale for the involvement of the complement system in the pathogenesis of AMD and associated fibrosis, direct preclinical evidence for the efficacy of PMX53c in attenuating subretinal fibrosis in animal models is not yet established.
Animal models, such as the laser-induced choroidal neovascularization (CNV) model, are widely used to study the mechanisms of nAMD and to test potential therapies. researchgate.net These models replicate key features of the human disease, including the development of neovascular lesions that can progress to fibrosis. researchgate.net The inflammatory component, including the activation of the complement system and infiltration of immune cells, is a known contributor to the pathology in these models. researchgate.net
Given the potent anti-inflammatory properties of PMX53c through the blockade of the C5a-C5aR1 pathway, it is hypothesized that this compound could be beneficial in mitigating the inflammatory processes that drive subretinal fibrosis. By reducing the influx and activation of inflammatory cells at the site of neovascularization, PMX53c could potentially inhibit the cascade of events that leads to the deposition of fibrotic tissue. However, specific studies investigating the direct effects of PMX53c in animal models of subretinal fibrosis are needed to confirm this therapeutic potential.
Chemical Biology and Medicinal Chemistry of Pmx 53c
Synthetic Methodologies for PMX 53c
The synthesis of cyclic peptides like this compound typically involves strategies that allow for the controlled assembly of amino acids and subsequent cyclization.
Solid-Phase Peptide Synthesis Approaches
Solid-Phase Peptide Synthesis (SPPS) is a widely used method for creating peptides by sequentially adding amino acids to a solid support, such as a resin. nih.govbachem.com This technique simplifies purification as the growing peptide chain remains attached to the solid phase, allowing for the easy removal of reagents and by-products through filtration and washing steps. nih.govbachem.com
The synthesis of PMX 53, the active analog of this compound, has been described using solid-phase peptide synthesis on a PAM-resin. drugfuture.com The process involves starting with a protected arginine resin, cleaving the protecting group, and then coupling subsequent protected amino acids using coupling reagents like HBTU. drugfuture.com After the linear peptide is assembled, it is cleaved from the resin. drugfuture.com
Formation of Cyclic Structures and Lactam Bridges
Cyclic peptides can be formed through various types of cyclization, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail, depending on the location of the functional groups involved in the cyclization. eurogentec.com Lactam cyclization specifically involves the formation of an amide bond between two amino acid side chains within the peptide sequence. eurogentec.comscitide.com This type of cyclization can rigidify the peptide structure, potentially enhancing binding affinity and selectivity for target receptors, and often improves metabolic stability compared to linear peptides. scitide.com
For this compound, the cyclic structure is formed by a lactam bridge between the side chain of Ornithine (Orn-2) and the carbonyl group of D-Arginine (D-Arg-6). rndsystems.comresearchgate.net The formation of such side-chain-to-side-chain lactam bridges requires the use of orthogonal protecting groups for the amino and carboxylate functionalities on the side chains involved in the cyclization. rsc.org The cyclization step can be performed either on the solid support (on-resin) or in solution after cleavage of the linear peptide from the resin. eurogentec.com Methods for forming the lactam bridge in solution have been described for PMX 53. nih.gov
Structure-Activity Relationships (SAR) of this compound and its Analogs
Identification of Affinity-Determining Side Chains
While this compound is a negative control rndsystems.com, SAR studies on its active analog, PMX 53, provide insights into the structural features crucial for activity. PMX 53 is a potent antagonist of the complement C5a receptor (CD88) and a low-affinity agonist for Mas-related gene 2 (MrgX2). medchemexpress.comresearchgate.netnih.gov The sequence of PMX 53 is Ace-Phe-[Orn-Pro-dCha-Trp-Arg], with the cyclization occurring between the Orn side chain and the Arg carbonyl. researchgate.net
Studies comparing PMX 53 and its analogs have helped identify residues important for activity. The presence of specific amino acids with hydrophobic and positively charged side chains is noted as a shared property among peptides that activate MrgX2. nih.gov
Critical Amino Acid Residues for Dual CD88 Antagonism and MrgX2 Agonism (e.g., Trp and Arg)
Research on PMX 53 has specifically highlighted the critical role of Tryptophan (Trp) and Arginine (Arg) residues for its dual activity as a CD88 antagonist and MrgX2 agonist. researchgate.netnih.govcreative-peptides.com Replacing Trp with Alanine (Ala) and Arg with D-Arginine (dArg) abolished the ability of PMX 53 to inhibit C5a-induced Ca2+ mobilization in HMC-1 cells (a measure of CD88 antagonism) and to cause degranulation in RBL-2H3 cells expressing MrgX2 (a measure of MrgX2 agonism). researchgate.netnih.gov This indicates that both Trp and Arg residues are essential for the activity of PMX 53 at both receptors. researchgate.netnih.gov
This compound, which has D-Arg at position 6 instead of L-Arg as in PMX 53 rndsystems.comresearchgate.net, functions as a negative control rndsystems.com. This difference in the configuration of the arginine residue likely contributes to the lack of activity of this compound compared to PMX 53, further emphasizing the importance of this residue and its stereochemistry for receptor interaction.
Conformational Studies and Receptor Binding Modes
The cyclic nature of PMX 53 confers conformational constraints compared to a linear peptide, which can influence its binding to receptors. scitide.com Molecular dynamics simulations and docking studies have been employed to develop structural models of the complex between membrane-embedded C5aR (CD88) and PMX 53. nih.gov These computational approaches aim to understand the important intermolecular interactions that contribute to binding and the mechanism of antagonism. nih.gov
Structural analysis of predicted binding modes suggests that PMX 53 is surrounded by different extracellular domains and helices of the C5aR receptor. nih.gov The N-terminal end of the ligand may point toward the membrane interior, while the C-terminal end is directed toward the membrane-water interface. nih.gov The conformation of the cyclic peptide and the specific orientation of its side chains within the receptor binding site are crucial for its affinity and activity. The difference in activity between PMX 53 and this compound highlights the sensitivity of receptor binding to subtle structural variations, such as the stereochemistry of key amino acid residues.
Development and Characterization of this compound Derivatives and Probes
This compound has been characterized as a negative control for the related compound PMX 53. tocris.comrndsystems.comglpbio.com While detailed information on the independent development of this compound as a standalone therapeutic or probe is limited in the provided search results, its characterization focuses on its structural relationship to and functional difference from PMX 53.
Technical data available for this compound includes its molecular weight, chemical formula, and sequence with modifications. tocris.comrndsystems.com This information is crucial for researchers utilizing this compound in experimental settings to ensure the correct compound is being used and to understand its basic chemical properties. This compound is described as a cyclic peptide with a purity of ≥95% (HPLC). tocris.comrndsystems.com
| Property | Value |
| Molecular Weight | 780.96 |
| Formula | C₃₉H₆₀N₁₀O₇ |
| Sequence | FXPXAR (Modifications: Phe-1 = N-terminal Ac, X-2 = Orn, X-4 = D-Cha, Arg-6 = D-Arg, Lactam bridge: Orn-2 to Arg-6) tocris.comrndsystems.com |
| Purity | ≥95% (HPLC) tocris.comrndsystems.com |
| CAS Number | 827600-15-7 tocris.comrndsystems.com |
| PubChem ID | 121513884 tocris.com |
It is noted that this compound has been a discontinued (B1498344) product. tocris.com
The Role of this compound as a Negative Control for PMX 53
A primary application of this compound in research is its use as a negative control for PMX 53. tocris.comrndsystems.comglpbio.comrndsystems.com This role is critical in pharmacological and biological studies investigating the effects of PMX 53, particularly its activity as a C5a receptor antagonist. By using this compound, researchers can help differentiate the specific effects of PMX 53 from any non-specific interactions or effects that might arise from the peptide structure or experimental conditions themselves. The sequence modifications in this compound, specifically the D-Arg-6 substitution and the lactam bridge between Orn-2 and Arg-6, contribute to its function as a negative control, implying these structural differences abolish or significantly reduce the activity observed with PMX 53. tocris.comrndsystems.com
Comparison with other C5aR Antagonists (e.g., PMX205, Avacopan)
This compound's role as a negative control is best understood in the context of its parent compound, PMX 53, and other C5a receptor (C5aR) antagonists like PMX205 and Avacopan. PMX 53 is a potent C5a receptor antagonist. tocris.comrndsystems.com Both PMX 53 and PMX205 are described as cyclic hexapeptides that target C5aR1. researchgate.netnih.govresearchgate.net PMX205 is a lipophilic analog of PMX 53 and has demonstrated enhanced efficacy and stability in vivo compared to PMX 53, making it a potentially more favorable candidate for certain applications. researchgate.netnih.govmdpi.com
In contrast to the peptide nature of PMX 53 and PMX205, Avacopan is a small molecule C5aR antagonist. researchgate.netresearchgate.netguidetoimmunopharmacology.orgtargetmol.com Avacopan is orally active and has been approved for the treatment of anti-neutrophil cytoplasmic antibody-associated vasculitis. researchgate.netguidetoimmunopharmacology.orgtargetmol.comwikipedia.orgnih.gov Comparisons between these compounds highlight different approaches to C5aR antagonism, utilizing both peptide-based and small-molecule strategies. While PMX 53 and PMX205 have been extensively used in research to study the role of C5aR1 in various disease models, Avacopan represents a more recent development with demonstrated clinical utility. nih.govresearchgate.netmdpi.comtargetmol.com The distinct chemical structures (peptide vs. small molecule) and pharmacological profiles (potency, stability, route of administration) of PMX 53, PMX205, and Avacopan offer researchers and clinicians different tools to target the C5aR pathway.
| Compound | Nature | Target | Key Features | PubChem CID |
| PMX 53 | Cyclic Peptide | C5aR1 | Potent antagonist, also MrgX2 agonist. tocris.comrndsystems.com Used in various animal models. nih.gov | 6918468 nih.govguidetopharmacology.org |
| This compound | Cyclic Peptide | N/A | Negative control for PMX 53. tocris.comrndsystems.comglpbio.com | 121513884 tocris.com |
| PMX205 | Cyclic Peptide | C5aR1 | Potent antagonist, lipophilic analog of PMX 53 with enhanced stability. researchgate.netnih.govmdpi.com | 6918845 nih.govuni.lu |
| Avacopan | Small Molecule | C5aR1 | Selective, orally active antagonist. researchgate.netguidetoimmunopharmacology.orgtargetmol.com Approved for clinical use. researchgate.netguidetoimmunopharmacology.orgwikipedia.orgnih.gov | 49841217 researchgate.netguidetoimmunopharmacology.orgwikipedia.orgnih.govuni.lu |
Research Methodologies and Experimental Models Employed in Pmx 53c Studies
In Vitro Assays and Cellular Models
In vitro studies provide a controlled environment to investigate the direct effects of PMX 53c on specific cell types and molecular targets. This approach allows for detailed analysis of cellular signaling pathways and functional outcomes.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the binding affinity and specificity of a compound for its target receptor. While direct radioligand binding data specifically for this compound were not prominently found in the search results, studies on its parent compound, PMX-53, which this compound serves as a negative control for, indicate that PMX-53 is a potent antagonist of the complement C5a receptor (CD88) with nanomolar affinity. medchemexpress.comresearchgate.netselleckchem.combio-techne.comrndsystems.comacs.org PMX-53 specifically binds to C5aR1 and not to C5L2 or C3aR. medchemexpress.com Given that this compound is described as a negative control for PMX-53, it would be expected to show significantly reduced or negligible binding affinity in such assays compared to PMX-53. tocris.com
Neutrophil Myeloperoxidase Release and Chemotaxis Assays
Neutrophil myeloperoxidase release and chemotaxis assays are used to assess the functional impact of compounds on neutrophil activation and migration. PMX-53, the active analog for which this compound is a negative control, has been shown to inhibit C5a-induced neutrophil myeloperoxidase release and chemotaxis. PMX-53 demonstrated IC50 values of 22 nM for myeloperoxidase release and 75 nM for chemotaxis. medchemexpress.comselleckchem.comcreative-peptides.comimmune-system-research.comselleckchem.com This indicates that PMX-53 is a potent inhibitor of these neutrophil functions mediated by C5a. As a negative control, this compound would be expected to lack this inhibitory activity. tocris.com
Here is a summary of PMX-53's inhibitory activity on neutrophil functions:
| Assay | Target | PMX-53 IC50 |
| Myeloperoxidase Release | C5a-induced | 22 nM |
| Chemotaxis | C5a-induced | 75 nM |
Mast Cell Degranulation Assays (e.g., β-hexosaminidase release)
Mast cell degranulation assays, often measuring the release of β-hexosaminidase, are crucial for evaluating compounds that affect mast cell activation. Studies involving PMX-53 have demonstrated its effects on mast cell degranulation, particularly in the context of Mas-related gene 2 (MrgX2). While PMX-53 acts as a CD88 antagonist, at higher concentrations (≥30 nM), it causes degranulation in certain mast cell lines and primary mast cells expressing MrgX2. medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.gov This degranulation is mediated via MrgX2 activation. nih.govresearchgate.net this compound, as a negative control for PMX-53, does not induce degranulation in these cells. nih.govresearchgate.net
Data on PMX-53 induced degranulation in RBL-2H3 cells expressing MrgX2:
| Stimulus | MrgX2 Expression | β-hexosaminidase Release |
| PMX-53 | Yes | Substantial degranulation nih.govresearchgate.net |
| PMX-53C | Yes | No effect nih.govresearchgate.net |
Intracellular Calcium Mobilization Studies
Intracellular calcium mobilization is a key signaling event following receptor activation in various cell types, including mast cells and neutrophils. PMX-53 has been shown to inhibit C5a-induced Ca2+ mobilization in HMC-1 cells, which express CD88. medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.gov Conversely, at higher concentrations (≥30 nM), PMX-53 induces Ca2+ mobilization in LAD2 mast cells, CD34+ cell-derived mast cells, and RBL-2H3 cells stably expressing MrgX2, consistent with its agonist activity at MrgX2. medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.govresearchgate.net this compound does not induce Ca2+ mobilization in CD34+ mast cells. nih.gov
Summary of PMX-53 effects on intracellular calcium mobilization:
| Cell Line/Type | Receptor Expressed | PMX-53 Effect (low conc.) | PMX-53 Effect (high conc.) |
| HMC-1 | CD88 | Inhibits C5a-induced Ca2+ mobilization medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.gov | Not specified |
| LAD2 mast cells | MrgX1, MrgX2 | Not specified | Induces Ca2+ mobilization immune-system-research.comresearchgate.netnih.govnih.gov |
| CD34+ mast cells | MrgX1, MrgX2 | Not specified | Induces Ca2+ mobilization immune-system-research.comresearchgate.netnih.govnih.gov |
| RBL-2H3 + MrgX2 | MrgX2 | Not specified | Induces sustained Ca2+ mobilization medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.govresearchgate.net |
| RBL-2H3 + MrgX1 | MrgX1 | No activation researchgate.netnih.govnih.gov | No activation researchgate.netnih.govnih.gov |
| This compound (CD34+) | MrgX1, MrgX2 | No induction of Ca2+ mobilization nih.gov | No induction of Ca2+ mobilization nih.gov |
Gene Expression Analysis (e.g., osteoclast differentiation markers, inflammatory cytokines)
Gene expression analysis, often performed using techniques like RT-PCR, is used to measure the mRNA levels of specific genes, providing insights into cellular differentiation and inflammatory responses. PMX-53 has been investigated for its effects on gene expression, particularly in the context of osteoclast differentiation and inflammatory cytokine production. In RAW264.7 cells, a model for osteoclast differentiation, PMX-53 significantly inhibited the RANKL-induced transcription of key osteoclast differentiation markers, including NFATc1, MMP-9, cathepsin-K, and TRAP. researchgate.netnih.gov PMX-53 also suppressed the induction of inflammatory cytokines such as IL-1β, IL-6, IL-17, and TNF in gingival tissue in a periodontitis model. researchgate.net
Impact of PMX-53 on Osteoclast Differentiation Markers in RAW264.7 Cells:
| Differentiation Marker | PMX-53 Effect (1 μM) | Reduction Percentage (approx.) |
| NFATc1 | Inhibited RANKL-induced transcription researchgate.netnih.gov | ~60% researchgate.net |
| MMP-9 | Inhibited RANKL-induced transcription researchgate.netnih.gov | ~60% researchgate.net |
| Cathepsin-K | Inhibited RANKL-induced transcription researchgate.netnih.gov | ~40% researchgate.net |
| TRAP | Inhibited RANKL-induced transcription researchgate.netnih.gov | ~70% researchgate.net |
Cell Lines Utilized: HMC-1, LAD2, CD34+ cell-derived mast cells, RBL-2H3, RAW264.7, RPE cells
A variety of cell lines and primary cell cultures have been utilized in this compound (and PMX-53) research to investigate its diverse biological activities.
HMC-1: This immature human mast cell line expresses CD88 and has been used to study the inhibitory effects of PMX-53 on C5a-induced responses, such as calcium mobilization. medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.govresearchgate.net
LAD2: This human mast cell line expresses functional MrgX1 and MrgX2 receptors and has been used to demonstrate PMX-53's ability to induce degranulation and calcium mobilization at higher concentrations via MrgX2. medchemexpress.comimmune-system-research.comresearchgate.netnih.govnih.govaai.orgnih.govaai.orgdntb.gov.ua
CD34+ cell-derived mast cells: These primary human mast cells derived from CD34+ hematopoietic stem cells also express functional MrgX1 and MrgX2 and have been used to confirm findings observed in LAD2 cells regarding PMX-53 induced degranulation and calcium mobilization. immune-system-research.comresearchgate.netnih.govnih.govaai.orgnih.gov
RBL-2H3: This rat basophilic leukemia cell line is often used as a model for mast cells. Stable transfection of RBL-2H3 cells with human MrgX1 or MrgX2 has been instrumental in demonstrating the receptor specificity of PMX-53's agonist activity for MrgX2. medchemexpress.comresearchgate.netnih.govnih.govresearchgate.netresearchgate.netaai.orgnih.gov RBL-2H3 cells stably expressing CD88 have also been used to assess PMX-53's inhibition of C5a-induced degranulation. researchgate.netnih.govresearchgate.net
RAW264.7: This murine macrophage cell line is a widely used model for studying osteoclast differentiation. PMX-53 has been shown to inhibit RANKL-induced osteoclast maturation in these cells. researchgate.netnih.gov
RPE cells: Retinal pigment epithelial (RPE) cells have been used to investigate the role of complement in retinal diseases. PMX-53 has been shown to prevent C5a-induced epithelial-to-mesenchymal transition (EMT) in RPE cells. nih.govlarvol.combiorxiv.orgnih.gov
Preclinical Animal Models for Disease Investigations
Preclinical studies utilizing animal models have been instrumental in investigating the potential therapeutic relevance of modulating the C5a/C5aR axis, with PMX 53 being a key tool compound in many such investigations. While this compound itself is a negative control, its use in these models, often alongside PMX 53, helps confirm that observed effects are due to the specific pharmacological activity of PMX 53 rather than off-target effects or the inherent properties of the peptide structure itself.
Various rodent models have been employed to study the effects of PMX 53 in the context of inflammatory and neurological disorders. These include models of:
Brain trauma researchgate.net.
Amyotrophic lateral sclerosis researchgate.netnih.gov.
Huntington-like neurodegeneration researchgate.netnih.gov.
Spinal cord injury nih.govcreative-biolabs.com.
Periodontitis researchgate.net.
Arthritis researchgate.net.
Ischemia-reperfusion injuries researchgate.netcreative-biolabs.com.
Sepsis researchgate.net.
Inflammatory bowel disease researchgate.net.
Atherosclerosis rndsystems.combio-techne.com.
Breast cancer metastasis rndsystems.combio-techne.com.
Inflammatory pain and hypernociception rndsystems.combio-techne.commedchemexpress.comtocris.compnas.org.
Studies in these models, typically involving mice and rats, have demonstrated that modulation of C5aR, often through the administration of PMX 53, can reduce disease activity or ameliorate symptoms researchgate.netnih.govcreative-biolabs.comrndsystems.combio-techne.commedchemexpress.compnas.orgacs.org. The inclusion of this compound in control groups within these preclinical animal studies is crucial for validating the specificity of PMX 53's effects attributed to C5aR antagonism or MrgX2 agonism.
Biophysical and Computational Approaches for Receptor-Ligand Interaction Analysis
Understanding the interaction between PMX 53 (and by extension, informing the lack of interaction for this compound) and its target receptors, C5aR1 and MrgX2, has involved both biophysical and computational techniques.
Biophysical studies often involve in vitro assays to determine binding affinities and functional responses. For PMX 53, these include:
Measuring inhibition of C5a-induced neutrophil myeloperoxidase release and chemotaxis, yielding IC50 values medchemexpress.comnih.govselleckchem.com.
Assessing calcium mobilization in cell lines expressing C5aR1 or MrgX2, such as HMC-1 and RBL-2H3 cells medchemexpress.comnih.govresearchgate.netresearchgate.netresearchgate.net. These studies have shown that PMX 53 inhibits C5a-induced calcium mobilization in C5aR1-expressing cells but can induce calcium mobilization and degranulation in cells expressing MrgX2 at higher concentrations medchemexpress.comnih.govresearchgate.netresearchgate.net. The use of this compound in these experiments serves as a negative control to demonstrate that these effects are specific to the active PMX 53 compound nih.govresearchgate.netresearchgate.net.
Computational approaches have provided insights into the molecular mechanisms of receptor-ligand interaction. Implicit solvent molecular dynamics simulations and docking studies have been employed to investigate the binding mode and mechanism of C5aR inhibition by PMX 53 creative-biolabs.com. These computational methods can help predict how a molecule like PMX 53 interacts with the receptor binding site at an atomic level, complementing experimental binding data. While specific computational studies directly detailing this compound's interaction profile were not extensively found, the computational methods applied to PMX 53 are relevant to understanding the structural basis for the lack of activity observed with this compound due to its structural differences.
Analytical Techniques for Compound Characterization and Quantification in Research Samples
Accurate characterization and quantification of PMX 53 and related compounds like this compound in research samples are essential for ensuring the quality of the compounds used and for pharmacokinetic studies in preclinical models.
High-Performance Liquid Chromatography (HPLC) is a standard technique used for assessing the purity of PMX 53 and this compound tocris.combio-techne.comtocris.comselleckchem.comsigmaaldrich.com. HPLC provides a chromatographic profile that allows for the determination of the percentage purity of the synthesized peptide. For this compound, purity is typically reported as ≥95% by HPLC tocris.com.
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), is employed for confirming the molecular weight of peptides and for quantifying their concentrations in biological matrices during pharmacokinetic studies nih.govrndsystems.combio-techne.comacs.orgnih.govcreative-peptides.com. MALDI-TOF mass spectrometry has been used to confirm the mass of purified peptides, including those related to PMX 53 nih.gov. LC-MS/MS methods have been developed and validated for the quantitative determination of PMX 53 and its analogs, such as PMX205, in samples like mouse plasma and central nervous system tissues following various administration routes nih.govacs.org. These analytical techniques are critical for understanding the absorption, distribution, metabolism, and excretion of PMX 53 in preclinical models, and similar methods would be applied if the pharmacokinetic profile of this compound were to be studied.
Table 1 summarizes some key analytical data points for this compound.
Table 1: Analytical Data for this compound
| Property | Value | Method | Source |
| Purity | ≥95% | HPLC | tocris.com |
| Molecular Weight | 780.96 g/mol | - | tocris.com |
| Formula | C₃₉H₆₀N₁₀O₇ | - | tocris.com |
Future Research Directions and Unanswered Questions Regarding Pmx 53c
Further Elucidation of Biased Ligand Recognition and its Biological Consequences
While PMX 53 is known to exhibit biased activity as a C5aR1 antagonist and a low-affinity MrgX2 agonist, the role of PMX 53c as a negative control in studies investigating this biased ligand recognition is critical. Research comparing the effects of PMX 53 and this compound can help to further elucidate how PMX 53 selectively activates or inhibits distinct signaling pathways downstream of C5aR1 and MrgX2. Understanding the lack of activity of this compound in these pathways provides a baseline and confirms that the observed biased signaling with PMX 53 is indeed receptor-mediated. Future studies could use this compound to explore the precise molecular mechanisms underlying the biased signaling of PMX 53 and its biological consequences in various cell types and disease models.
Exploring Novel Preclinical Therapeutic Applications and Disease Models
PMX 53 has been investigated in various preclinical animal models for conditions such as ischemia-reperfusion injuries, sepsis, inflammatory bowel disease, arthritis, and neurological disorders. researchgate.net While this compound itself is not expected to have direct therapeutic applications due to its lack of activity on C5aR1, its use as a negative control is essential in preclinical studies exploring novel therapeutic applications of PMX 53 or its future analogs. tocris.comrndsystems.com By comparing the outcomes in disease models treated with PMX 53 versus this compound, researchers can confirm that the observed therapeutic effects are specifically due to PMX 53's pharmacological activity on its target receptors and not from off-target effects or the inherent properties of the peptide scaffold. This comparative approach is vital for validating potential therapeutic applications in new disease models.
Design and Synthesis of Advanced this compound Analogs with Tailored Receptor Selectivity and Potency for Research Purposes
Although this compound is a negative control, the design and synthesis of its analogs could be valuable for creating refined research tools. By making specific modifications to the structure of this compound, researchers might be able to develop new control compounds or probes with altered or enhanced properties for studying receptor biology. For instance, analogs could be designed to investigate the structural requirements for the residual low-affinity MrgX2 agonism observed with PMX 53, or to serve as controls in studies involving modified versions of PMX 53. nih.govnih.gov Structure-activity relationship studies, similar to those conducted for other compound series, could be applied to this compound and its derivatives to understand how specific structural features influence any residual activity or inertness. cuni.czmdpi.comnih.govnottingham.ac.uk
Q & A
Basic Research Questions
Q. How should PMX 53c be prepared and administered in animal studies to ensure methodological consistency?
- Methodological Answer : this compound is typically reconstituted using a solvent system such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for in vivo studies. A stepwise protocol involves dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and ddH₂O to achieve a homogeneous solution. For a 10 mg/kg dose in a 20 g mouse, the working concentration would be 2 mg/mL, with a final volume adjusted to 100 µL per injection. Ensure consistency in preparation to avoid batch-to-batch variability .
- Key Considerations : Validate solubility and stability under storage conditions (-80°C for long-term storage in solvent). Include negative controls (e.g., vehicle-only groups) to isolate this compound-specific effects .
Q. What experimental designs are recommended to validate this compound as a negative control in comparative studies?
- Methodological Answer : Use randomized block designs with matched treatment and control groups. For example:
- Group 1 : Active compound (e.g., PMX 53) + disease model.
- Group 2 : this compound + disease model.
- Group 3 : Vehicle control + disease model.
Statistical power analysis should determine sample size, ensuring adequate replicates (e.g., n ≥ 6) to account for biological variability. Blind dosing and outcome assessments to minimize bias .
Q. How can researchers address discrepancies in reported this compound stability across studies?
- Methodological Answer : Conduct accelerated stability testing under varying conditions (temperature, pH, light exposure) using HPLC or mass spectrometry to quantify degradation products. Cross-reference findings with published protocols, ensuring alignment with storage guidelines (-20°C for lyophilized powder, -80°C for solvent-based formulations). Discrepancies may arise from differences in solvent composition or freeze-thaw cycles; document these parameters explicitly .
Advanced Research Questions
Q. What statistical approaches are suitable for analyzing contradictory data on this compound’s off-target effects?
- Methodological Answer : Apply meta-analytic techniques to reconcile conflicting results. For example:
- Use random-effects models to account for inter-study heterogeneity.
- Stratify data by experimental variables (e.g., dosage, animal strain, endpoint assays).
- Conduct sensitivity analyses to identify outliers or confounding factors (e.g., batch variability, operator bias). Tools like R or Python’s SciPy suite enable robust data integration .
Q. How can researchers optimize this compound dosing regimens for cross-species translational studies?
- Methodological Answer : Employ allometric scaling to adjust doses between species (e.g., mouse-to-human). Key steps:
Calculate body surface area (BSA) ratios using established formulas (e.g., $ \text{Human Dose} = \text{Mouse Dose} \times (\text{Mouse Weight}/\text{Human Weight})^{0.33} $).
Validate pharmacokinetic parameters (e.g., half-life, clearance) via LC-MS/MS in pilot studies.
Incorporate safety margins to account for interspecies metabolic differences .
Q. What protocols ensure reproducibility of this compound-based experiments in independent laboratories?
- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical studies:
- Documentation : Publish detailed protocols on platforms like Protocols.io , including reagent lot numbers and instrument calibration records.
- Data Sharing : Deposit raw datasets in repositories (e.g., Zenodo, Figshare) with metadata tags for easy retrieval.
- Replication Studies : Collaborate with external labs to validate key findings using harmonized protocols .
Methodological Pitfalls to Avoid
- Insufficient Controls : Failing to include vehicle and active compound controls may confound this compound’s role as a negative control .
- Overlooking Batch Variability : Always report the synthesis batch and purity of this compound, as impurities (>95% purity threshold) may skew results .
- Ignoring Ethical Guidelines : For in vivo studies, obtain institutional animal care committee approvals and adhere to the 3Rs (Replacement, Reduction, Refinement) .
Data Presentation Standards
- Units : Use metric system (e.g., mg/kg, µM) and report numerical precision (e.g., 2.0 ± 0.3 mg/mL) aligned with instrument resolution .
- Figures : Include error bars (SD or SEM) and statistical significance annotations (e.g., p < 0.05) in dose-response curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
